molecular formula C12H17NO2 B1478681 (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol CAS No. 2092800-99-0

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

Cat. No.: B1478681
CAS No.: 2092800-99-0
M. Wt: 207.27 g/mol
InChI Key: JQASHMZZBXNNBC-UHFFFAOYSA-N
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Description

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound that features a seven-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents in a one-pot reaction without the use of a catalyst . This method allows for the efficient formation of the oxazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of greener synthesis methods, such as solvent-free reactions or the use of renewable resources, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazepine ring can be reduced to form tetrahydro derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction of the oxazepine ring can produce tetrahydro derivatives.

Scientific Research Applications

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is unique due to its specific structural features, such as the presence of both oxygen and nitrogen in the seven-membered ring and the hydroxyl group at the 7-position. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-ethyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-13-5-6-15-12-4-3-10(9-14)7-11(12)8-13/h3-4,7,14H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQASHMZZBXNNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Reactant of Route 6
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol

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